6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate.
Pyridazine Core Introduction: The final step involves the reaction of the piperazinyl-benzothiazole intermediate with a pyridazine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening for reaction conditions can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets dopamine and serotonin receptors, making it a potential candidate for antipsychotic drugs.
Pathways Involved: It modulates neurotransmitter pathways, influencing the release and reuptake of dopamine and serotonin, thereby affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyridazine core.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Similar in structure but with different substituents and applications.
Uniqueness
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to the presence of the pyridazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N6S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C17H20N6S/c1-21(2)15-7-8-16(20-19-15)22-9-11-23(12-10-22)17-18-13-5-3-4-6-14(13)24-17/h3-8H,9-12H2,1-2H3 |
InChI Key |
YUVASFINLZJOIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.